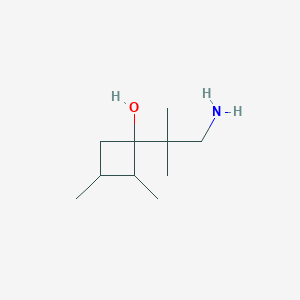
1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure. It features a cyclobutane ring substituted with amino and hydroxyl groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclobutane derivative followed by amination and hydroxylation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amines.
科学的研究の応用
1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride
Uniqueness
1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring structure and specific substitution pattern. This gives it distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(1-amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-7-5-10(12,8(7)2)9(3,4)6-11/h7-8,12H,5-6,11H2,1-4H3 |
InChIキー |
IUASOJZQOVDZMO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1C)(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)










